molecular formula C23H23NO6 B11148996 2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B11148996
M. Wt: 409.4 g/mol
InChI Key: OBUCPHSHCQJGSW-UHFFFAOYSA-N
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Description

2-OXO-4-PROPYL-2H-CHROMEN-7-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-4-PROPYL-2H-CHROMEN-7-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-propyl-2H-chromen-2-one with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-aminopropanoic acid under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-OXO-4-PROPYL-2H-CHROMEN-7-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-OXO-4-PROPYL-2H-CHROMEN-7-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-OXO-4-PROPYL-2H-CHROMEN-7-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE
  • 6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE
  • 2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE

Uniqueness

Compared to similar compounds, 2-OXO-4-PROPYL-2H-CHROMEN-7-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE is unique due to its specific propyl group at the 4-position of the chromene ring. This structural feature may contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(2-oxo-4-propylchromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C23H23NO6/c1-2-6-17-13-22(26)30-20-14-18(9-10-19(17)20)29-21(25)11-12-24-23(27)28-15-16-7-4-3-5-8-16/h3-5,7-10,13-14H,2,6,11-12,15H2,1H3,(H,24,27)

InChI Key

OBUCPHSHCQJGSW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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